molecular formula C13H14Cl2O3 B1325894 Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate CAS No. 898751-87-6

Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate

Cat. No.: B1325894
CAS No.: 898751-87-6
M. Wt: 289.15 g/mol
InChI Key: WXZQEIHIPYBNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,5-dichlorophenyl group attached to a five-carbon oxovalerate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate typically involves the esterification of 5-(3,5-dichlorophenyl)-5-oxovaleric acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows: [ \text{5-(3,5-dichlorophenyl)-5-oxovaleric acid} + \text{ethanol} \rightarrow \text{this compound} + \text{water} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: 5-(3,5-dichlorophenyl)-5-oxovaleric acid.

    Reduction: 5-(3,5-dichlorophenyl)-5-hydroxyvalerate.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.

    Biological Studies: It is employed in studies investigating the biological activity of dichlorophenyl derivatives.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate is primarily related to its ability to interact with biological targets through its ester and dichlorophenyl groups. These interactions can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate can be compared with other similar compounds such as:

    Ethyl 5-(3,5-dichlorophenyl)-5-oxopentanoate: Similar structure but with a different carbon chain length.

    Ethyl 5-(3,5-dichlorophenyl)-5-oxobutanoate: Another similar compound with a shorter carbon chain.

    Ethyl 5-(3,5-dichlorophenyl)-5-oxovaleramide: An amide derivative with different chemical properties.

The uniqueness of this compound lies in its specific ester functional group and the dichlorophenyl moiety, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

ethyl 5-(3,5-dichlorophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O3/c1-2-18-13(17)5-3-4-12(16)9-6-10(14)8-11(15)7-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZQEIHIPYBNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645561
Record name Ethyl 5-(3,5-dichlorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-87-6
Record name Ethyl 5-(3,5-dichlorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.